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Compound of Interest

Compound Name: E7046

Cat. No.: B1191745 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the determination of the maximum tolerated

dose (MTD) of E7046 in human subjects.

Frequently Asked Questions (FAQs)
Q1: What is the determined Maximum Tolerated Dose (MTD) of E7046 in humans?

A1: In the first-in-human, phase I clinical trial (NCT02540291), the MTD of E7046 was not

reached.[1][2] No dose-limiting toxicities (DLTs) were observed at the tested dose levels.[1][2]

Q2: What were the dose levels of E7046 evaluated in the phase I trial?

A2: E7046 was administered orally once daily in sequentially escalating dose cohorts of 125

mg, 250 mg, 500 mg, and 750 mg.[1][2]

Q3: What was the patient population for the E7046 MTD study?

A3: The study enrolled patients with advanced solid tumors, particularly those with cancer

types associated with high levels of myeloid infiltrates.[2][3]

Q4: What is the mechanism of action of E7046?

A4: E7046 is a highly selective, small-molecule antagonist of the E-type prostanoid receptor 4

(EP4) for prostaglandin E2 (PGE2).[1][2] By inhibiting the EP4 receptor, E7046 is designed to
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modulate the immunosuppressive tumor microenvironment.[4]

Q5: What were the primary objectives of the first-in-human study?

A5: The primary objectives were to assess the safety, tolerability, MTD, and/or the

recommended phase 2 dose (RP2D) of E7046.[3]

Q6: Were there any notable adverse events observed during the trial?

A6: While no DLTs were reported, the most common adverse events included fatigue, diarrhea,

and nausea.[5] Grade 3/4 treatment-related adverse events occurred in a small number of

patients and included rash, diarrhea, allergic reaction, anaphylaxis, hypersensitivity, and

hyperuricemia.[5]
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Issue/Question Possible Cause Recommended Action

Unexpected toxicity observed

at a low dose level.

Patient-specific factors (e.g.,

comorbidities, concurrent

medications). Deviation from

the protocol.

Review the patient's medical

history and concomitant

medications. Ensure strict

adherence to the study

protocol. Report the event

immediately to the study

sponsor and regulatory

authorities as per protocol

guidelines.

Difficulty in determining if an

adverse event is a Dose-

Limiting Toxicity (DLT).

Ambiguity in the DLT definition

within the study protocol.

Refer to the specific DLT

definition outlined in the clinical

trial protocol. The protocol for

the E7046 study defined the

MTD as the dose level at

which ≥2 of six patients

experienced a DLT.[1] Consult

with the study's medical

monitor for clarification.

Sub-optimal drug exposure

despite dose escalation.

Issues with drug formulation,

patient compliance, or

unexpected pharmacokinetic

interactions.

Verify patient compliance with

the dosing regimen. Analyze

pharmacokinetic data to

assess drug absorption and

metabolism. Investigate

potential drug-drug interactions

with concomitant medications.

Lack of biological response

despite reaching higher dose

levels.

The target patient population

may not be responsive to the

drug's mechanism of action.

The drug may not be reaching

the target tissue at sufficient

concentrations.

Re-evaluate the

inclusion/exclusion criteria for

the study. Perform

pharmacodynamic studies,

such as analyzing paired

tumor biopsies, to confirm

target engagement, as was

done in the E7046 trial.[1][2]
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Quantitative Data Summary
Table 1: E7046 Phase I Dose Escalation Summary[1][2]

Dose Cohort Number of Patients
Dose-Limiting Toxicities

(DLTs) Observed

125 mg ≥6 0

250 mg ≥6 0

500 mg ≥6 0

750 mg ≥6 0

Table 2: Pharmacokinetic and Response Data for E7046[1][2]

Parameter Finding

Elimination Half-Life (t½) Approximately 12 hours

Drug Exposure
Increased dose-dependently from 125 to 500

mg

Best Response
Stable disease (per irRECIST) in 23% of

patients

Experimental Protocols
Protocol for Determining the Maximum Tolerated Dose
of E7046
Study Design: This was a first-in-human, open-label, multicenter, dose-escalation Phase I

clinical trial (NCT02540291).[1][3] The study employed a modified 3+3 dose-escalation design.

[3]

Patient Population: Eligible patients were adults (≥ 18 years old) with advanced, unresectable

solid tumors, particularly those with high myeloid cell infiltration, and an ECOG performance

status of 0 or 1.[3]
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Dosing and Administration: E7046 was administered orally once daily in continuous 21-day

cycles.[1] The starting dose was 125 mg, which was determined based on preclinical toxicology

and pharmacology studies.[1]

Dose Escalation:

Patients were enrolled in sequential cohorts of at least six patients per dose level (125, 250,

500, and 750 mg).[1][2]

Dose escalation to the next level proceeded if, in the first cycle (21 days), no more than one

of the six patients in a cohort experienced a Dose-Limiting Toxicity (DLT).[1]

The MTD was defined as the dose level at which two or more of the six patients in a cohort

experienced a DLT.[1] If the MTD was not reached, the recommended phase 2 dose (RP2D)

would be selected based on an integrated evaluation of safety, clinical benefit, and

pharmacokinetic/pharmacodynamic data.[3]

Assessments:

Safety and Tolerability: Monitored through the recording of adverse events, graded according

to the National Cancer Institute–Common Terminology Criteria for Adverse Events (NCI-

CTCAE). DLTs were assessed during the first cycle.

Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of

E7046, including its elimination half-life and dose-proportionality.[2]

Pharmacodynamics: Paired tumor biopsies and blood samples were collected before and

during treatment to assess target modulation and immune responses.[1][2]

Tumor Response: Tumor assessments were performed every 6 weeks using irRECIST

criteria.[1][2]

Visualizations
Signaling Pathway of E7046

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1191745?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304851/
https://pubmed.ncbi.nlm.nih.gov/32554609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304851/
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.e14116
https://www.benchchem.com/product/b1191745?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32554609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304851/
https://pubmed.ncbi.nlm.nih.gov/32554609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304851/
https://pubmed.ncbi.nlm.nih.gov/32554609/
https://www.benchchem.com/product/b1191745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Signaling

EP4 Receptor Adenylate Cyclase
activates

PGE2
binds & activates

E7046 antagonizes

cAMP
produces

Protein Kinase A
activates

CREB
phosphorylates Gene Expression

(e.g., IDO1, PD-L1)
activates

Immunosuppression

Click to download full resolution via product page

Caption: E7046 inhibits the PGE2-EP4 signaling pathway.

Experimental Workflow for MTD Determination
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Caption: Dose-escalation workflow for the E7046 Phase I trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

